Boc-His(Dnp)-OH
CAS No.: 25024-53-7
VCID: VC21536705
Molecular Formula: C17H19N5O8
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-His(Dnp)-OH, also known as Nα-tert-butoxycarbonyl-3-(2,4-dinitrophenyl)-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective groups, which facilitate selective reactions. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group and a 2,4-dinitrophenyl (Dnp) group on the imidazole side chain . Synthesis and ApplicationsBoc-His(Dnp)-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves several steps and can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and yield. The compound is crucial in peptide synthesis due to its protective groups. The Dnp group is stable under acidic conditions but can be removed with nucleophiles like thiophenol. This selective removal allows for efficient and targeted reactions in peptide synthesis . Research FindingsBoc-His(Dnp)-OH is widely used in scientific research, particularly in the field of peptide chemistry. Its applications include the synthesis of complex peptides where selective protection and deprotection of functional groups are necessary. The stability of the Dnp group under different conditions makes it an ideal choice for various chemical reactions typical of amino acid derivatives . |
---|---|
CAS No. | 25024-53-7 |
Product Name | Boc-His(Dnp)-OH |
Molecular Formula | C17H19N5O8 |
Molecular Weight | 421.4 g/mol |
IUPAC Name | (2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
Standard InChIKey | KPGVUOQMOHGHEW-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonyms | Boc-His(Dnp)-OH;25024-53-7;ST067128;Nalpha-Boc-N(im)-2,4-dinitrophenyl-L-histidine;(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(2,4-DINITROPHENYL)IMIDAZOL-4-YL]PROPANOICACID;EINECS246-569-0;PubChem18935;AC1L3KIL;15287_ALDRICH;SCHEMBL7284653;L-Histidine,N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-;15287_FLUKA;MolPort-003-926-738;C17H19N5O8;ACT06561;ZINC2539568;CB-081;AKOS015908391;AKOS015924153;AJ-38893;AK-49605;AM000302;AM039728;SC-09580;FT-0638486 |
PubChem Compound | 90690 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume